8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione
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Overview
Description
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that features a unique combination of furan, naphthalene, and imidazo[1,2-g]purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, such as palladium or copper complexes, and conditions like elevated temperatures and inert atmospheres to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The naphthalene moiety can be reduced to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the imidazo[1,2-g]purine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the naphthalene moiety can produce tetrahydronaphthalene derivatives .
Scientific Research Applications
8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(phenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(benzyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 8-[(furan-2-yl)methyl]-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its combination of furan, naphthalene, and imidazo[1,2-g]purine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21N5O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H21N5O3/c1-16-13-29-21-22(26-24(29)28(16)15-19-10-6-12-33-19)27(2)25(32)30(23(21)31)14-18-9-5-8-17-7-3-4-11-20(17)18/h3-13H,14-15H2,1-2H3 |
InChI Key |
MNKRNTRJBFIPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=CC6=CC=CC=C65)C |
Origin of Product |
United States |
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